molecular formula C10H7F13O B3046537 Octane, 8-(ethenyloxy)-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro- CAS No. 125660-00-6

Octane, 8-(ethenyloxy)-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-

Cat. No.: B3046537
CAS No.: 125660-00-6
M. Wt: 390.14 g/mol
InChI Key: CJPSFIYLTINNQG-UHFFFAOYSA-N
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Description

Octane, 8-(ethenyloxy)-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro- is a fluorinated organic compound. It is characterized by the presence of a long carbon chain with multiple fluorine atoms and an ethenyloxy group. This compound is part of a class of chemicals known for their unique properties, including high thermal stability, chemical resistance, and low surface energy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octane, 8-(ethenyloxy)-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro- typically involves the introduction of fluorine atoms into the octane backbone. This can be achieved through various fluorination techniques, such as direct fluorination using elemental fluorine or electrochemical fluorination. The ethenyloxy group is introduced via an etherification reaction, where an alcohol reacts with an alkene in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes, often carried out in specialized reactors designed to handle highly reactive fluorine gas. The etherification step is typically performed under controlled conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Octane, 8-(ethenyloxy)-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding fluorinated alcohols or ketones.

    Reduction: Reduction reactions can convert the ethenyloxy group to an ethyl group.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions often require reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions include fluorinated alcohols, ketones, and substituted derivatives with various functional groups.

Scientific Research Applications

Octane, 8-(ethenyloxy)-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex fluorinated compounds.

    Biology: Investigated for its potential use in drug delivery systems due to its unique chemical properties.

    Medicine: Explored for its potential in developing new pharmaceuticals with enhanced stability and bioavailability.

    Industry: Utilized in the production of high-performance materials, such as fluorinated polymers and coatings, due to its chemical resistance and thermal stability.

Mechanism of Action

The mechanism by which Octane, 8-(ethenyloxy)-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro- exerts its effects involves interactions with molecular targets through its fluorinated and ethenyloxy groups. These interactions can influence various biochemical pathways, including enzyme inhibition and receptor binding. The fluorine atoms enhance the compound’s stability and resistance to metabolic degradation, making it a valuable component in drug design.

Comparison with Similar Compounds

Similar Compounds

    Octane: A hydrocarbon with a similar carbon chain length but without fluorine atoms or an ethenyloxy group.

    Perfluorooctane: A fully fluorinated octane derivative with similar chemical resistance and thermal stability.

    Ethenyloxy derivatives: Compounds with an ethenyloxy group but different carbon chain lengths or degrees of fluorination.

Uniqueness

Octane, 8-(ethenyloxy)-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro- is unique due to its specific combination of fluorination and the presence of an ethenyloxy group. This combination imparts distinct properties, such as enhanced chemical resistance, thermal stability, and potential biological activity, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

8-ethenoxy-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F13O/c1-2-24-4-3-5(11,12)6(13,14)7(15,16)8(17,18)9(19,20)10(21,22)23/h2H,1,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJPSFIYLTINNQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=COCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F13O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50560189
Record name 8-(Ethenyloxy)-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50560189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125660-00-6
Record name 8-(Ethenyloxy)-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50560189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Octane, 8-(ethenyloxy)-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-
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Octane, 8-(ethenyloxy)-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-
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Octane, 8-(ethenyloxy)-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-
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Octane, 8-(ethenyloxy)-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-
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Octane, 8-(ethenyloxy)-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-
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Octane, 8-(ethenyloxy)-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-

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